N,N-diethyl-5-naphthalen-1-yloxypentan-1-amine
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Overview
Description
N,N-diethyl-5-naphthalen-1-yloxypentan-1-amine is an organic compound that belongs to the class of amines It features a naphthalene ring system attached to a pentanamine chain, with diethyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-naphthalen-1-yloxypentan-1-amine typically involves the reaction of naphthalen-1-ol with a suitable pentanamine derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the naphthalen-1-ol, followed by the addition of the pentanamine derivative to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-naphthalen-1-yloxypentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted naphthalene derivatives.
Scientific Research Applications
N,N-diethyl-5-naphthalen-1-yloxypentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-naphthalen-1-yloxypentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(naphthalen-1-yloxy)propanamide: A structurally similar compound with a propanamide group instead of a pentanamine chain.
N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine: Another related compound with a different substitution pattern on the naphthalene ring.
Uniqueness
N,N-diethyl-5-naphthalen-1-yloxypentan-1-amine is unique due to its specific substitution pattern and the presence of diethyl groups on the nitrogen atom. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
N,N-diethyl-5-naphthalen-1-yloxypentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-3-20(4-2)15-8-5-9-16-21-19-14-10-12-17-11-6-7-13-18(17)19/h6-7,10-14H,3-5,8-9,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGSRKMYCHFRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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